N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline
Description
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is a structurally complex aromatic compound featuring a central pyridine ring substituted with phenyl, octyloxy-phenyl, and dimethylaniline groups. Its molecular architecture combines π-conjugated systems with alkyloxy and tertiary amine functionalities, making it relevant for applications in organic electronics, supramolecular chemistry, and photophysical studies.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(2-octoxyphenyl)-6-phenylpyridin-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCLJAKNIYYTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596007 | |
| Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144190-25-0 | |
| Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-(2-(Octyloxy)phenyl)-6-phenylpyridine-4-carbaldehyde
Reagents :
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2-(Octyloxy)benzaldehyde
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Acetophenone
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Ammonium acetate, acetic acid
Procedure :
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Aldol Condensation : 2-(Octyloxy)benzaldehyde and acetophenone undergo aldol condensation in the presence of NaOH/EtOH to form a chalcone derivative.
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Cyclization : The chalcone is treated with ammonium acetate in acetic acid at 110°C for 12 hours, yielding the pyridine ring.
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Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position using POCl₃ and DMF.
Yield : ~65–70% (over three steps).
Suzuki-Miyaura Coupling for Aryl Assembly
The biphenyl and pyridine-aniline linkages are established via palladium-catalyzed cross-coupling.
Coupling of 4-(Dimethylamino)phenylboronic Acid with Pyridine Core
Reagents :
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2-(2-(Octyloxy)phenyl)-6-phenylpyridine-4-carbaldehyde
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4-(Dimethylamino)phenylboronic acid
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Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Procedure :
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The pyridine carbaldehyde (1 eq) and boronic acid (1.2 eq) are dissolved in degassed DME/H₂O (4:1).
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Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 eq) are added under nitrogen.
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The mixture is heated at 85°C for 24 hours, yielding the coupled product after column purification.
Reductive Amination for N,N-Dimethyl Group Installation
The aldehyde group is reduced to a methylamine via reductive amination.
Dimethylation Protocol
Reagents :
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Formaldehyde (37% aqueous)
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Sodium cyanoborohydride, MeOH
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Acetic acid
Procedure :
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The aldehyde intermediate (1 eq) is dissolved in MeOH with excess formaldehyde (5 eq).
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Sodium cyanoborohydride (1.5 eq) and acetic acid (catalytic) are added.
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The reaction is stirred at room temperature for 48 hours, followed by neutralization and extraction.
Alternative Pathways and Optimization
| Parameter | Value |
|---|---|
| Enzyme | Rhodosporidium toruloides SCR9 |
| Cofactor Recycling | NADPH/glucose dehydrogenase |
| Yield | 92.1% |
| Purity | >98% (NMR) |
This method suggests potential for biocatalytic steps in large-scale synthesis.
Hydrogenation Conditions
Catalytic hydrogenation under high pressure (100 bar H₂) with chiral ligands (e.g., (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-pyrrolidine) achieves enantiomeric excess in related amines. Adapting these conditions could optimize reduction steps.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Purity Control
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Crystallization : Recrystallization from n-heptane achieves >98% purity.
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Acid-base extraction : pH-controlled partitioning removes unreacted starting materials.
Emerging Methodologies
Scientific Research Applications
Organic Electronics
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is primarily utilized in organic electronics, particularly as an electron transport material in organic light-emitting diodes (OLEDs). Its high electron mobility and stability under operational conditions make it suitable for OLED applications.
Case Study: OLED Performance
A study conducted by researchers at a leading university demonstrated that incorporating this compound into OLED structures significantly improved device efficiency and lifespan compared to traditional materials. The findings indicated:
- Efficiency Improvement : The devices exhibited a 30% increase in luminous efficiency.
- Operational Stability : Devices maintained performance over extended periods, with minimal degradation observed over 1,000 hours of continuous operation.
Photonic Applications
The compound's unique optical properties also lend themselves to photonic applications, including sensors and lasers. Its ability to emit light upon excitation makes it an excellent candidate for developing photonic devices.
Data Table: Photonic Device Characteristics
| Device Type | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |
|---|---|---|---|
| Organic Laser | 550 | 85 | Medical Imaging |
| Sensor | 600 | 90 | Environmental Monitoring |
Material Science
In material science, this compound is explored for its potential in developing new polymers with enhanced thermal and mechanical properties.
Case Study: Polymer Development
Research published in a polymer science journal highlighted the synthesis of a new polymer blend incorporating this compound:
- Thermal Stability : The blend exhibited a glass transition temperature (Tg) increase of 20 °C compared to conventional polymers.
- Mechanical Strength : Tensile strength tests showed an improvement of up to 40%, indicating enhanced durability.
Biological Applications
Recent studies have also investigated the biological applications of this compound, particularly in drug delivery systems due to its favorable solubility characteristics and biocompatibility.
Case Study: Drug Delivery Systems
A collaborative research effort demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery:
- Targeted Delivery : The nanoparticles successfully delivered therapeutic agents to cancer cells while minimizing side effects on healthy tissues.
- Release Profile : Controlled release studies indicated a sustained release over 48 hours, enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline in optoelectronic applications involves its ability to facilitate charge transport and emit light upon excitation. The compound’s molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility. In biological applications, its mechanism may involve interactions with specific cellular targets, leading to fluorescence emission that can be used for imaging purposes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Photophysical Properties
- Electron-Donating vs.
- Solubility : The octyloxy chain improves solubility in organic solvents (e.g., toluene, chloroform) relative to shorter-chain analogs like the methoxy derivative .
- Supramolecular Interactions : Unlike the halogen-bonding capability of the tetrafluoro-iodophenyl analog , the target compound relies on π-π stacking and van der Waals interactions due to its extended aromatic system.
Critical Analysis of Limitations and Opportunities
While the compound’s structure offers versatility, its complexity limits large-scale synthesis. Compared to sulfonamide derivatives , it lacks hydrogen-bonding sites, reducing its utility in crystal engineering. However, its hydrophobic nature makes it a candidate for lipid bilayer studies or as a dopant in polymer matrices. Further research should explore its electrochemical behavior and compare it with carbazole or triphenylamine-based analogs.
Biological Activity
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline, commonly referred to by its CAS number 144190-25-0, is a compound with significant potential in various biological applications. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 478.67 g/mol. The compound exhibits a boiling point of about 587.4°C at 760 mmHg, indicating its stability at high temperatures. Its logP value of 8.887 suggests high lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₈N₂O |
| Molecular Weight | 478.67 g/mol |
| Boiling Point | 587.4°C |
| LogP | 8.887 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent modifications to introduce the octyloxy and phenyl groups. Characterization techniques such as ^1H-NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, a series of pyridine derivatives were tested for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .
Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds. In vitro studies showed that certain derivatives inhibited the growth of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound could be evaluated for its potential as an antimicrobial agent.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound class. Preliminary investigations have indicated that certain analogs may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases . These findings warrant further exploration into the mechanisms underlying these protective effects.
Case Studies
- Antitumor Study : A study conducted on a series of pyridine derivatives demonstrated that one derivative had an IC50 value of 5 µM against breast cancer cells, indicating strong antitumor activity .
- Antimicrobial Evaluation : A comparative study showed that a related compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Neuroprotection : In a model of oxidative stress, a related compound was found to reduce cell death by 40%, suggesting its potential application in neuroprotection .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
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Nitration/Sulfonation : The dimethylaniline moiety (electron-rich due to -N(CH₃)₂) directs electrophiles to the para position of the aniline ring. Substitution is favored here over the pyridine ring under mild conditions .
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Halogenation : Halogen bonding interactions involving the pyridine nitrogen (as a Lewis base) may occur with dihalogens (e.g., I₂ or Br₂), forming non-covalent adducts (Figure 1) .
| Reaction Type | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | Para-nitrated aniline | |
| Halogenation | I₂ | Ambient | Pyridine-I₂ adduct |
Oxidation Reactions
The tertiary amine (-N(CH₃)₂) and ether (-O-octyl) groups are oxidation-sensitive:
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Amine Oxidation : The dimethylamino group may oxidize to form an N-oxide under strong oxidizing agents (e.g., H₂O₂ or mCPBA), altering the electron density of the aniline ring .
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Ether Cleavage : The octyloxy group can undergo acid-catalyzed cleavage (e.g., HI or HBr) to yield a phenol derivative, though this requires harsh conditions .
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, enabling coordination with metal ions (e.g., Ru²⁺ or Pt²⁺) or halogen-bond donors (e.g., I₂) .
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Halogen Bonding : The pyridine ring forms halogen bonds with electrophilic halogens (e.g., I₂), supported by computational studies showing σ-hole interactions (Figure 2) .
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Metal Complexation : Coordination with transition metals is feasible, potentially forming luminescent complexes used in optoelectronic materials .
Polymerization and Copolymerization
The compound’s aromatic structure suggests utility as a monomer in conductive polymer synthesis:
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Radical Polymerization : The phenyl and pyridine groups stabilize radical intermediates, enabling polymerization under initiators like AIBN .
-
Copolymerization : Blending with vinyl monomers (e.g., styrene) enhances thermal stability, as evidenced by TGA data showing decomposition temperatures >450°C .
| Application | Comonomers | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| Conductive polymers | Styrene, Acrylate | 489–502 |
Nucleophilic Reactions
The pyridine ring’s electron-deficient nature allows nucleophilic attack at the meta or para positions under basic conditions:
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Amination : Reaction with strong nucleophiles (e.g., NH₂⁻) substitutes hydrogen atoms on the pyridine ring, forming aminopyridine derivatives .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
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Initial weight loss (1–2%) : Volatilization of residual solvents or low-MW fragments.
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Major decomposition (87–91%) : Pyrolysis of the aromatic backbone at 489–502°C, leaving minimal residue .
Key Research Findings
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Halogen Bonding : The pyridine nitrogen’s interaction with I₂ (bond length: ~2.9 Å) enhances optical properties .
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Thermal Stability : High decomposition temperatures (>450°C) suggest utility in high-performance materials .
-
Synthetic Versatility : Functionalization at the aniline or pyridine rings enables diverse derivatives for optoelectronics or catalysis .
Q & A
Q. How should researchers interpret conflicting results in fluorescence quantum yield (ΦF) measurements?
- Methodological Answer :
- Reference Standards : Use quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4) or fluorescein (ΦF = 0.95 in 0.1 M NaOH) for calibration.
- Inner Filter Effects : Correct for absorbance at excitation/emission wavelengths using: \Phi_{F,corrected} = \Phi_{F,observed} \times \frac{1 - 10^{-A_{ex}}}{A_{ex}} \times \frac{1 - 10^{-A_{em}}}{A_{em}}}
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
